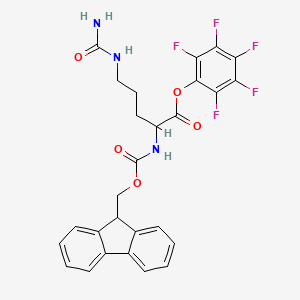
Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate
Übersicht
Beschreibung
Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate: is a fluorinated aromatic compound characterized by the presence of bromo, cyano, and difluoromethyl groups on the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized by halogenating a suitable precursor, followed by cyanation. For example, starting with 2-bromo-4-(difluoromethyl)benzoic acid, the cyano group can be introduced using reagents like cyanogen bromide.
Difluoromethylation: Difluoromethylation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Methylation: The final step involves methylation of the carboxylic acid group using reagents like methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale halogenation, cyanation, and methylation reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the cyano group to carboxylic acids or amides.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the bromo position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Strong nucleophiles like sodium amide (NaNH2) in liquid ammonia.
Major Products Formed:
Oxidation: 2-bromo-3-cyano-4-(difluoromethyl)benzoic acid or its derivatives.
Reduction: 2-bromo-3-cyano-4-(difluoromethyl)benzylamine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the effects of fluorination on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties conferred by the fluorine atoms.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets that are sensitive to fluorine substitution. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards these targets. The exact mechanism depends on the specific application and the molecular pathway involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromo-3-cyano-4-(trifluoromethyl)benzoate
Methyl 2-bromo-3-cyano-4-(fluoromethyl)benzoate
Methyl 2-bromo-3-cyano-4-(chloromethyl)benzoate
Uniqueness: Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate stands out due to its specific difluoromethyl group, which imparts unique chemical and physical properties compared to its trifluoromethyl and monofluoromethyl counterparts. The difluoromethyl group offers a balance between reactivity and stability, making it particularly useful in certain chemical syntheses and applications.
Eigenschaften
IUPAC Name |
methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)6-3-2-5(9(12)13)7(4-14)8(6)11/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPFJAUAWGVUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1449378.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)




![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)


